molecular formula C10H9N5O4 B5980882 4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol

4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol

Cat. No.: B5980882
M. Wt: 263.21 g/mol
InChI Key: JITLCJLLPHISDO-YIXHJXPBSA-N
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Description

4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol is an organic compound with a complex structure that includes a phenol group, a nitro group, a methoxy group, and a triazole ring

Preparation Methods

The synthesis of 4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol typically involves multiple steps. One common synthetic route includes the nitration of 4-methoxyphenol to introduce the nitro group, followed by the formation of the triazole ring through a cyclization reaction with appropriate precursors. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The triazole ring can also participate in binding interactions with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol include:

Properties

IUPAC Name

4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O4/c1-19-8-2-7(4-13-14-5-11-12-6-14)10(16)9(3-8)15(17)18/h2-6,16H,1H3/b13-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITLCJLLPHISDO-YIXHJXPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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